molecular formula C8H16N2 B1305804 Octahydro-1h-pyrido[1,2-a]pyrazine CAS No. 4430-75-5

Octahydro-1h-pyrido[1,2-a]pyrazine

Cat. No.: B1305804
CAS No.: 4430-75-5
M. Wt: 140.23 g/mol
InChI Key: ONHPOXROAPYCGT-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrido[1,2-a]pyrazine: is a nitrogen-containing heterocyclic compound with the molecular formula C8H16N2. It is a bicyclic structure that consists of a pyridine ring fused with a pyrazine ring, both of which are fully saturated. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Future Directions

The future directions in the research of Octahydro-1H-pyrido[1,2-a]pyrazine could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities . More detailed studies on its mechanism of action could also be beneficial .

Biochemical Analysis

Biochemical Properties

Octahydro-1H-pyrido[1,2-a]pyrazine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoamine oxidase and acetylcholinesterase, influencing their activity. The nature of these interactions often involves the inhibition of enzyme activity, which can lead to alterations in neurotransmitter levels and other biochemical pathways . Additionally, this compound can form complexes with proteins, potentially affecting protein folding and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving neurotransmitters such as serotonin and dopamine . By modulating these pathways, this compound can impact gene expression and cellular metabolism. For instance, it may alter the expression of genes involved in neurotransmitter synthesis and degradation, leading to changes in cellular function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors, such as serotonin and dopamine receptors, modulating their activity . This binding can lead to either inhibition or activation of downstream signaling pathways, depending on the receptor type and cellular context. Additionally, this compound may inhibit or activate enzymes involved in neurotransmitter metabolism, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while at higher doses, it can induce significant changes in behavior and physiology . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects, such as neurotoxicity or hepatotoxicity, may occur at very high doses, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism . It interacts with enzymes such as monoamine oxidase and acetylcholinesterase, influencing the breakdown and synthesis of neurotransmitters. These interactions can affect metabolic flux and alter the levels of various metabolites, potentially impacting overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its bioavailability and activity. For example, binding to plasma proteins may facilitate its transport through the bloodstream, while interactions with cellular transporters can determine its uptake into specific cell types.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production methods for this compound are not well-documented in the literature. the scalability of the one-pot synthesis and multi-step synthesis methods mentioned above could potentially be adapted for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • Octahydro-1H-pyrido[1,2-a]pyrazine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
  • Reduction:

    • Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
  • Substitution:

    • Substitution reactions, such as nucleophilic substitution, can occur at various positions on the pyridine or pyrazine rings. Common reagents for these reactions include halogens and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products:

    Oxidized Derivatives: Various oxidized forms depending on the reaction conditions.

    Reduced Derivatives: Reduced forms with altered pharmacological properties.

    Substituted Derivatives: Compounds with nucleophilic groups substituted at specific positions on the rings.

Scientific Research Applications

Chemistry:

  • Octahydro-1H-pyrido[1,2-a]pyrazine is used as a building block in the synthesis of various bioactive molecules. Its unique structure makes it a valuable scaffold for the development of new chemical entities.

Biology:

  • The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a core structure in the design of biologically active molecules.

Medicine:

  • In medicinal chemistry, this compound derivatives have been investigated for their potential as therapeutic agents. They have shown promise in targeting specific receptors and enzymes, making them candidates for drug development.

Industry:

  • The compound’s stability and reactivity make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Uniqueness:

  • Octahydro-1H-pyrido[1,2-a]pyrazine is unique due to its fully saturated bicyclic structure, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and serve as a versatile building block makes it valuable in medicinal chemistry and industrial applications.

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHPOXROAPYCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386908
Record name octahydro-1h-pyrido[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4430-75-5
Record name octahydro-1h-pyrido[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-1,4-Diazabicyclo[4.4.0]decane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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